molecular formula C12H16N2O2 B7576088 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B7576088
M. Wt: 220.27 g/mol
InChI Key: QUJBUVYMFHBRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one, also known as FP-2, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, thereby regulating the levels of these neurotransmitters in the brain. 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has also been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in regulating mood and behavior. 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has also been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental setups.

Future Directions

There are several future directions for the research and development of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one. One area of focus is the development of more efficient and cost-effective synthesis methods to produce 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one on a larger scale. Another area of focus is the investigation of the potential therapeutic applications of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the exact mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 1-(4-bromobut-2-enoyl)piperazine with furfural in the presence of a base. The reaction yields 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one as a yellow solid with a high yield of 85%. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has also shown potential as an antitumor agent in the treatment of cancer. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2-4,9H,1,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJBUVYMFHBRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

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